3-Acetoxy-3',4'-dichlorobenzophenone
Description
3-Acetoxy-3',4'-dichlorobenzophenone is a benzophenone derivative characterized by an acetoxy group (-OAc) at the 3-position of one aromatic ring and chlorine atoms at the 3' and 4' positions of the second ring. The compound’s stability and functional groups make it a candidate for use in pharmaceuticals, agrochemicals, or as an analytical reference material. Notably, its identification in safety data sheets confirms its industrial relevance, with the synonym [3-(3,5-dichlorobenzoyl)phenyl] acetate also used .
Properties
IUPAC Name |
[3-(3,4-dichlorobenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)11-5-6-13(16)14(17)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPDAJSVJKSAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641669 | |
| Record name | 3-(3,4-Dichlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-32-0 | |
| Record name | Methanone, [3-(acetyloxy)phenyl](3,4-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dichlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetoxy-3’,4’-dichlorobenzophenone can be synthesized through the acylation of 3,4-dichlorobenzoyl chloride with phenyl acetate. The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like dichloromethane. The reaction proceeds as follows:
3,4-Dichlorobenzoyl chloride+Phenyl acetateAlCl33-Acetoxy-3’,4’-dichlorobenzophenone
Industrial Production Methods
In industrial settings, the production of 3-Acetoxy-3’,4’-dichlorobenzophenone involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-3’,4’-dichlorobenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of dichlorobenzoquinone derivatives.
Reduction: Formation of 3-acetoxy-3’,4’-dichlorobenzhydrol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
3-Acetoxy-3’,4’-dichlorobenzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’,4’-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Key Benzophenone Derivatives
Table 2: Substituent Effects on Key Properties
Biological Activity
3-Acetoxy-3',4'-dichlorobenzophenone (CAS No. 890100-32-0) is a synthetic compound belonging to the benzophenone family, characterized by the presence of an acetoxy group and two chlorine atoms on the benzophenone core. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
This compound can be synthesized through the acylation of 3,4-dichlorobenzoyl chloride with phenyl acetate, typically using aluminum chloride as a catalyst. The general reaction is as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been observed to inhibit certain enzymes and receptors, which modulates various biological processes. The compound's unique structure provides distinct chemical and biological properties that are valuable in research and industrial applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated significant inhibition, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Bacillus subtilis | 20 |
These findings suggest its potential as a therapeutic agent in combating bacterial infections.
Anticancer Activity
The anticancer properties of this compound have been investigated in several cancer cell lines. A notable study reported that the compound induced apoptosis in human cancer cells via mitochondrial pathways. The IC50 values for various cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 7.6 |
| MCF7 | 10.2 |
| HCT116 | 8.5 |
Flow cytometry analysis revealed that treatment with this compound led to cell cycle arrest in the sub-G1 phase, indicating its role in inducing apoptosis.
Study on Anticancer Mechanisms
In a study published in Heliyon, researchers explored the mechanisms underlying the anticancer effects of this compound. They found that the compound activated intrinsic apoptosis pathways in HL-60 leukemia cells, evidenced by increased levels of reactive oxygen species (ROS) and subsequent DNA fragmentation. Western blot analysis indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, highlighting its potential as a lead compound for cancer therapy .
Anti-inflammatory Properties
Additionally, preliminary studies suggest that this compound may possess anti-inflammatory properties. In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect was associated with inhibition of NF-kB signaling pathways, suggesting a dual role in both anticancer and anti-inflammatory activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
